molecular formula C11H15NO B13223311 5-(Cyclohex-2-en-1-yl)-3-ethyl-1,2-oxazole

5-(Cyclohex-2-en-1-yl)-3-ethyl-1,2-oxazole

Katalognummer: B13223311
Molekulargewicht: 177.24 g/mol
InChI-Schlüssel: CAYMMYHFLKGPCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Cyclohex-2-en-1-yl)-3-ethyl-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a cyclohexene ring and an ethyl group attached to the oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohex-2-en-1-yl)-3-ethyl-1,2-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclohex-2-en-1-ylamine with ethyl glyoxylate in the presence of a base can lead to the formation of the desired oxazole compound. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could involve the catalytic cyclization of suitable precursors using transition metal catalysts. This approach can enhance the yield and selectivity of the desired product while minimizing by-products .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Cyclohex-2-en-1-yl)-3-ethyl-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can lead to the formation of saturated heterocycles .

Wissenschaftliche Forschungsanwendungen

5-(Cyclohex-2-en-1-yl)-3-ethyl-1,2-oxazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(Cyclohex-2-en-1-yl)-3-ethyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Cyclohex-2-en-1-yl)-3-ethyl-1,2-oxazole is unique due to its specific combination of a cyclohexene ring and an oxazole ring with an ethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C11H15NO

Molekulargewicht

177.24 g/mol

IUPAC-Name

5-cyclohex-2-en-1-yl-3-ethyl-1,2-oxazole

InChI

InChI=1S/C11H15NO/c1-2-10-8-11(13-12-10)9-6-4-3-5-7-9/h4,6,8-9H,2-3,5,7H2,1H3

InChI-Schlüssel

CAYMMYHFLKGPCL-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NOC(=C1)C2CCCC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.